molecular formula C20H17N3O3S B2566577 N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2566577
M. Wt: 379.4 g/mol
InChI Key: SJKHPFHFUPKGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known as PKCε Translocation Inhibitor II or PKCe141, is a compound of significant interest in biochemical research due to its inhibitory effects on protein kinase C (PKC) isozymes, particularly PKCε. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C20H17N3O3S
  • Molecular Weight : 379.4 g/mol
  • Purity : Typically 95%
  • Solubility : Soluble in various solvents

Target and Mode of Action

The primary target of this compound is the protein kinase C epsilon (PKCε). The compound inhibits the interaction between PKCε and its receptor for activated C kinase 2 (RACK2), which is crucial for various signaling pathways involved in cell survival and proliferation. This inhibition leads to:

  • Disruption of downstream signaling pathways regulated by PKCε.
  • Inhibition of cell proliferation and induction of apoptosis in various cell types.

Cellular Effects

In cellular studies, this compound has been shown to:

  • Inhibit Phosphorylation : It inhibits the phosphorylation of Elk-1 in HeLa cells.
  • Induce Apoptosis : The compound promotes apoptosis through the modulation of PKCε signaling pathways.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is orally bioavailable but does not penetrate the blood-brain barrier. This characteristic suggests its potential use in peripheral applications rather than central nervous system targets.

In Vitro Studies

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines due to its apoptotic effects. The compound was effective at low micromolar concentrations.

Cell Line IC50 (µM) Mechanism
HeLa1.5PKCε inhibition
MCF72.0PKCε inhibition

Properties

IUPAC Name

N-(3-acetylphenyl)-3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-10(24)11-4-2-5-12(8-11)22-19(26)18-17(21)14-9-13-15(23-20(14)27-18)6-3-7-16(13)25/h2,4-5,8-9H,3,6-7,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKHPFHFUPKGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.